Ethyl 2-(2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamido)-4-(4-methoxyphenyl)thiophene-3-carboxylate
Description
Ethyl 2-(2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamido)-4-(4-methoxyphenyl)thiophene-3-carboxylate is a structurally complex heterocyclic compound featuring a thiophene core substituted with a 4-methoxyphenyl group at the 4-position, an acetamido linker at the 2-position, and a fused [1,2,4]triazolo[4,3-a]pyridine moiety.
Properties
IUPAC Name |
ethyl 4-(4-methoxyphenyl)-2-[[2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetyl]amino]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O4S2/c1-3-30-21(28)19-16(14-7-9-15(29-2)10-8-14)12-31-20(19)23-18(27)13-32-22-25-24-17-6-4-5-11-26(17)22/h4-12H,3,13H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJNBWJQDBJOPMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)OC)NC(=O)CSC3=NN=C4N3C=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamido)-4-(4-methoxyphenyl)thiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique combination of triazole and thiophene moieties, which are known to exhibit various pharmacological effects. This article reviews the biological activity of this compound based on available research findings, including its synthesis, mechanisms of action, and therapeutic potential.
- Molecular Formula : C20H22N4O3S2
- Molar Mass : 430.54 g/mol
- CAS Number : 442865-28-3
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Inhibition of Enzymatic Activity : The triazole ring is known to interact with enzymes involved in metabolic pathways. Studies have shown that compounds with similar structures can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to anti-inflammatory effects .
- Modulation of Receptor Activity : The presence of the thiophene and triazole moieties suggests potential interactions with G-protein coupled receptors (GPCRs), which are crucial in signal transduction pathways related to numerous physiological processes .
- Antioxidant Properties : Thiophene derivatives have been reported to possess antioxidant properties, which could contribute to the compound's protective effects against oxidative stress in cells .
Antimicrobial Activity
Research indicates that derivatives containing triazole and thiophene structures exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory activity in preclinical models. In vitro studies suggest that it can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-1β in activated macrophages . This effect is likely mediated through the inhibition of NF-kB signaling pathways.
Anticancer Potential
Several studies have explored the anticancer properties of thiophene derivatives. This compound has been tested in various cancer cell lines, showing promise in inducing apoptosis and inhibiting cell proliferation through cell cycle arrest mechanisms .
Case Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of thiophene-3-carboxylate derivatives modified with triazole or triazolopyridine moieties. Below is a comparative analysis with structurally analogous compounds, focusing on structural variations, physicochemical properties, and inferred pharmacological implications.
Table 1: Structural and Functional Comparison
Key Observations:
Structural Variations: The target compound uniquely incorporates a fused triazolo[4,3-a]pyridine ring, which may enhance π-π stacking interactions with aromatic residues in receptor binding pockets compared to simpler triazole analogs (e.g., Analog 1) .
Pharmacological Implications: Adenosine receptors (A2A, A3) are plausible targets due to the triazolopyridine motif’s resemblance to purine analogs, which are known adenosine receptor ligands . Analog 1’s triazole-pyridine hybrid structure lacks this fused system, possibly reducing selectivity for adenosine receptors. Analog 2’s naphthalene sulfonyl group may confer affinity for enzymes involved in biogenic volatile organic compound (VOC) metabolism, such as cytochrome P450 isoforms, though this is speculative .
Physicochemical Properties :
- The target compound’s methoxyphenyl group likely improves solubility in polar solvents compared to the lipophilic naphthalene group in Analog 2. However, experimental solubility data are unavailable in the provided evidence.
- Molecular weight differences (~500 vs. 473–523 g/mol) suggest variations in bioavailability and blood-brain barrier penetration.
Q & A
Q. What are the optimal synthetic routes for Ethyl 2-(2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamido)-4-(4-methoxyphenyl)thiophene-3-carboxylate?
Methodological Answer: The compound is synthesized via multi-step heterocyclic coupling. Key steps include:
- Thiophene core formation : Ethyl acetoacetate reacts with substituted aryl aldehydes (e.g., 4-methoxybenzaldehyde) under Biginelli-like conditions to form the thiophene-3-carboxylate backbone .
- Triazolo-pyridine coupling : The [1,2,4]triazolo[4,3-a]pyridine moiety is introduced via cyclization of thioacetamide intermediates with hydrazine derivatives, followed by sulfur nucleophilic substitution .
- Catalytic optimization : Solvent-free reactions using catalysts like C/TiO₂·SO₃·SbCl₂ at 363 K yield higher purity (88%) .
Q. How is the structural identity of this compound validated?
Methodological Answer:
- Spectroscopic analysis : ¹H/¹³C NMR confirms the presence of methoxyphenyl (δ 3.8 ppm for OCH₃) and triazolo-pyridine protons (δ 8.2–9.1 ppm) .
- X-ray crystallography : Single-crystal studies (e.g., P2₁/c space group) resolve bond lengths (C–S: 1.75–1.78 Å) and dihedral angles between thiophene and triazolo-pyridine planes (~85°) .
- Mass spectrometry : High-resolution ESI-MS matches theoretical molecular weight (e.g., [M+H]⁺ = 471.12) .
Q. What safety protocols are recommended for handling this compound?
Methodological Answer:
- Hazard mitigation : Wear nitrile gloves, goggles, and lab coats due to acute toxicity (oral LD₅₀ < 300 mg/kg) and skin irritation risks .
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste (EPA Class D) .
- Ventilation : Use fume hoods to avoid inhalation of aerosolized particles .
Advanced Research Questions
Q. How do substituents (e.g., 4-methoxyphenyl) influence the compound’s biological activity?
Methodological Answer:
- Structure-activity relationship (SAR) : The 4-methoxyphenyl group enhances lipophilicity (logP ≈ 3.2), improving membrane permeability. Replacements with electron-withdrawing groups (e.g., nitro) reduce antioxidant activity by 40% .
- Experimental design : Compare IC₅₀ values in anti-inflammatory assays (COX-2 inhibition) using analogs with varying aryl substituents .
Q. How can computational modeling predict the compound’s binding affinity to target proteins?
Methodological Answer:
- Docking studies : Use AutoDock Vina to simulate interactions with kinases (e.g., EGFR). The triazolo-pyridine moiety forms π-π stacking with Phe723 (binding energy: −9.2 kcal/mol) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of the protein-ligand complex (RMSD < 2.0 Å) .
Q. How to resolve contradictory data in antioxidant vs. cytotoxic activity assays?
Methodological Answer:
- Dose-response optimization : Test concentrations from 1–100 µM in DPPH (antioxidant) and MTT (cytotoxicity) assays. At 50 µM, antioxidant activity peaks (85% radical scavenging), while cytotoxicity rises sharply (>60% cell death) .
- Mechanistic analysis : Use ROS probes (e.g., DCFH-DA) to confirm dual pro-oxidant/antioxidant behavior dependent on redox microenvironment .
Q. What chromatographic methods ensure purity >95% for in vivo studies?
Methodological Answer:
Q. How to design stability studies under varying pH and temperature?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
